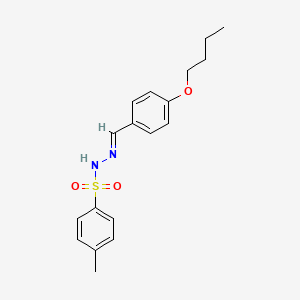![molecular formula C21H15ClN2O3S B11990346 Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-16-2](/img/structure/B11990346.png)
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that features a pyrrolo[1,2-c]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, thiophene, and ester groups, contributes to its diverse reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the chlorophenyl and thiophene-2-carbonyl groups. The final step usually involves esterification to introduce the ethyl carboxylate group.
Construction of Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Introduction of Thiophene-2-carbonyl Group: This can be done using coupling reactions such as Suzuki or Stille coupling.
Esterification: The final step involves esterification using reagents like ethyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its diverse functional groups.
作用機序
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, leading to its effects.
類似化合物との比較
Ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other compounds that have similar structures or functional groups:
Ethyl 3-(4-chlorophenyl)-7-(furan-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a furan ring instead of thiophene.
Ethyl 3-(4-chlorophenyl)-7-(benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a benzoyl group instead of thiophene-2-carbonyl.
Ethyl 3-(4-chlorophenyl)-7-(pyridine-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a pyridine ring instead of thiophene.
特性
CAS番号 |
302913-16-2 |
|---|---|
分子式 |
C21H15ClN2O3S |
分子量 |
410.9 g/mol |
IUPAC名 |
ethyl 3-(4-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H15ClN2O3S/c1-2-27-21(26)15-10-18(20(25)19-4-3-9-28-19)24-12-23-16(11-17(15)24)13-5-7-14(22)8-6-13/h3-12H,2H2,1H3 |
InChIキー |
QIKIILFXQKLVAM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


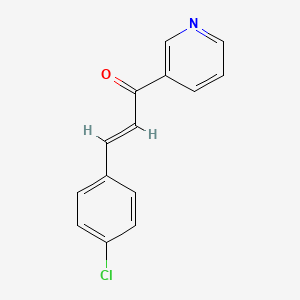

![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)
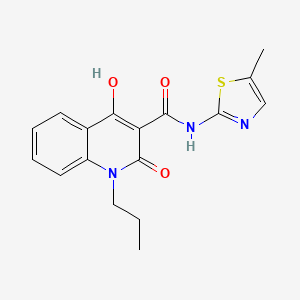
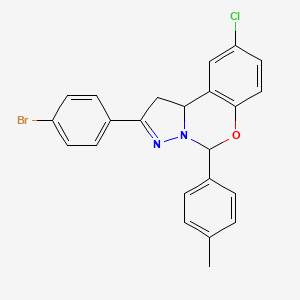
![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)
![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)
![2-({5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)malononitrile](/img/structure/B11990299.png)
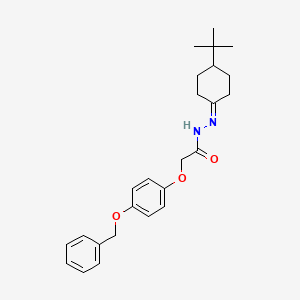
![[(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)
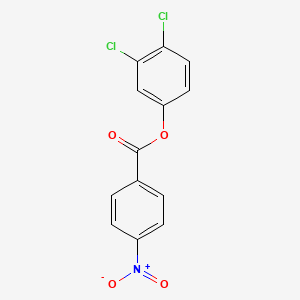
![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
![9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990324.png)
